molecular formula C29H32N2O3 B4889904 1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid

1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No.: B4889904
M. Wt: 456.6 g/mol
InChI Key: UAGHCTLZYJNSIP-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the cyclopentane ring, followed by the introduction of the tritylamino and carbamoyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2-Trimethyl-3-(methylcarbamoyl)cyclopentane-1-carboxylic acid
  • 1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

Uniqueness

1,2,2-Trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid is unique due to the presence of the tritylamino group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,2,2-trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3/c1-27(2)24(19-20-28(27,3)26(33)34)25(32)30-31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,31H,19-20H2,1-3H3,(H,30,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHCTLZYJNSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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